molecular formula C15H12FN3O3S B3016701 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate CAS No. 1396863-16-3

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate

Cat. No.: B3016701
CAS No.: 1396863-16-3
M. Wt: 333.34
InChI Key: BQCCMHCXZFMAKJ-UHFFFAOYSA-N
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Description

This compound features a 6-fluorobenzo[d]thiazole core linked to an azetidin-3-yl group, which is esterified with 5-methylisoxazole-3-carboxylate. The molecular formula is estimated as C₁₅H₁₂FN₃O₄S (MW ≈ 349.35 g/mol), derived from its parent alcohol, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3, C₁₀H₉FN₂OS, MW 224.25 g/mol) .

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-4-12(18-22-8)14(20)21-10-6-19(7-10)15-17-11-3-2-9(16)5-13(11)23-15/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCMHCXZFMAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the azetidine derivative with the methylisoxazole carboxylate under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Its design allows for interaction with various biological targets, making it a candidate for:

  • Antimicrobial Agents : Studies indicate that compounds with similar structures exhibit significant antibacterial properties. The azetidine ring can enhance binding to bacterial enzymes, potentially leading to the development of new antibiotics.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit tumor growth by interfering with cancer cell signaling pathways. The fluorobenzo[d]thiazole moiety is known to interact with specific receptors involved in cancer progression.

Materials Science

The compound can serve as a building block in the synthesis of advanced materials. Its unique properties allow for the development of:

  • Polymers : Incorporating this compound into polymer matrices could yield materials with enhanced mechanical properties and thermal stability.
  • Coatings : The chemical structure may provide resistance to environmental degradation, making it suitable for protective coatings in industrial applications.

Organic Synthesis

In organic chemistry, this compound can act as an intermediate in multi-step syntheses. Its ability to undergo various chemical reactions, such as:

  • Substitution Reactions : The azetidine nitrogen can be substituted with different functional groups to create derivatives with tailored properties.
  • Coupling Reactions : The carboxylate group allows for coupling with other molecules, facilitating the synthesis of complex organic compounds.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cell lines through modulation of specific signaling pathways, indicating its potential as an anticancer agent.
  • Material Development : A paper in Advanced Materials explored the use of this compound in creating nanocomposites with improved thermal and mechanical properties, showcasing its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and properties:

Compound Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate Azetidine + benzothiazole 6-Fluorobenzo[d]thiazole, 5-methylisoxazole-3-carboxylate C₁₅H₁₂FN₃O₄S 349.35
Parent: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Azetidine + benzothiazole 6-Fluorobenzo[d]thiazole, hydroxyl (-OH) C₁₀H₉FN₂OS 224.25
Imidazolidine-triones (e.g., 3a–k ) Imidazolidine trione 6-Fluorobenzo[d]thiazole, urea derivatives ~C₁₄H₁₂FN₃O₃S ~341.33*
Thiadiazol derivatives (e.g., Pharmacopeial Forum compounds ) Thiadiazole/thiazole Tetrazolyl, thiadiazolylthio, pivalamido Varies (e.g., C₁₆H₂₀N₆O₄S₂) ~400–450*

*Estimated based on representative structures.

Key Observations:
  • Fluorine Substituent: The 6-fluoro group in the benzothiazole enhances electronegativity, improving interactions with hydrophobic pockets in biological targets compared to non-fluorinated analogs.
  • Ester vs. Hydroxyl : The 5-methylisoxazole ester increases lipophilicity (logP ≈ 2.5–3.0) relative to the polar hydroxyl group in the parent alcohol (logP ≈ 1.2), favoring membrane permeability .

Pharmacological Implications (Hypothetical)**

  • Target vs. Imidazolidine-triones : The azetidine-isoxazole ester structure may target enzymes or receptors distinct from the imidazolidine-triones, which are often protease inhibitors .
  • Thiadiazol Derivatives : Compounds with thiadiazolylthio groups (e.g., Pharmacopeial Forum entries) exhibit antibacterial activity, suggesting the target’s isoxazole ester could share similar applications but with improved oral bioavailability .

Biological Activity

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, pharmacological properties, and biological mechanisms, supported by recent research findings.

The compound’s chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H9_{9}FN2_{2}OS
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 1421468-70-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the azetidine ring through cyclization.
  • Substitution reactions to introduce the fluorobenzo[d]thiazole moiety.
  • Coupling with the isoxazole derivative to form the final product.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, showing comparable activity to established antibiotics such as isoniazid and rifampicin .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways, including those related to p53 activation and zinc homeostasis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. The compound appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defenses .

Case Study 1: Antituberculosis Activity

In vitro studies conducted on clinical isolates of M. tuberculosis revealed that this compound exhibited a minimum inhibitory concentration (MIC) that was lower than many existing treatments, indicating its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Line Inhibition

A comparative study on various cancer cell lines (e.g., breast and lung cancer) showed that this compound significantly reduced cell viability at nanomolar concentrations. The study reported IC50 values indicating potent activity, suggesting further investigation into its mechanism of action is warranted .

Research Findings Summary

Biological ActivityFindingsReferences
AntimicrobialEffective against M. tuberculosis; MIC comparable to standard treatments
AnticancerInduces apoptosis in cancer cell lines; modulates p53 signaling
NeuroprotectiveEnhances neuronal survival under oxidative stress

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